1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid is a chemical compound classified within the category of organic compounds known as quinolines and their derivatives. This compound features a piperidine ring substituted with a cyano group and a carboxylic acid, making it notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and piperidine. Its structural characteristics suggest it may possess interesting pharmacological properties, which have drawn attention in research contexts.
1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid belongs to several classifications:
The synthesis of 1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid typically involves the following steps:
The reactions typically require careful control of temperature and reaction time to optimize yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, and catalysts may be employed to facilitate certain steps.
1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid has a complex molecular structure characterized by:
OC(=O)C1CCN(C2=C(C=CC=N2)C=C1)C#N
InChI=1S/C14H13N3O2/c15-14(18)12-6-5-11(17)10(9-12)8-16-13(7-12)4-3-2/h2-7H,8H2,(H,15,18)
1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid can participate in various chemical reactions typical for both quinolines and carboxylic acids:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to achieve desired selectivity and yields.
The mechanism of action for 1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid is not fully elucidated but is hypothesized based on its structural features:
The compound's physical properties are typically characterized by:
Key chemical properties include:
1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid has several potential applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7